molecular formula C28H38N4O3S B570856 Lurasidone Opened Imide CAS No. 1644295-07-7

Lurasidone Opened Imide

Cat. No. B570856
CAS RN: 1644295-07-7
M. Wt: 510.697
InChI Key: QEWPJJKHHCTRAZ-NZJLJWDESA-N
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Description

Lurasidone Opened Imide is a mixture of diastereomers . It belongs to the Lurasidone API family and is used in neurology research . It is an atypical antipsychotic used in the treatment of schizophrenia and depressive episodes linked through bipolar I disorder .


Synthesis Analysis

The synthesis of Lurasidone involves transformations on the imide moiety. It was revealed that regardless of the saturability, whether aryl or alkyl, various structures can maintain a binding affinity toward D2 and 5HT2A receptors .


Molecular Structure Analysis

Lurasidone has a molecular formula of C28 H38 N4 O3 S and a molecular weight of 510.69 . It was synthesized using tandospirone as the lead compound, and the imide moiety was common to tandospirone. The aryl moiety is benzisothiazole, common to perospirone, and a cyclic structure was newly introduced in the linker region .


Chemical Reactions Analysis

Lurasidone is a full antagonist at dopamine D2 and serotonin 5-HT2A receptors, properties shared by most second-generation antipsychotics. Lurasidone also has high affinity for serotonin 5-HT7 and is a partial agonist at 5-HT1A receptors .


Physical And Chemical Properties Analysis

Lurasidone hydrochloride consists of six chiral centres, e.g., C1, C2, C11, C12, C15, and C16. The crystal structure of the title compound is built up of discrete lurasidium anions and chloride cations .

Scientific Research Applications

Antipsychotic Treatment in Schizophrenia

Lurasidone is widely recognized for its antipsychotic properties, particularly in the treatment of schizophrenia. It functions as a full antagonist at dopamine D2 and serotonin 5-HT2A receptors, which is a characteristic shared by most second-generation antipsychotics. Additionally, it has a high affinity for serotonin 5-HT7 receptors and acts as a partial agonist at 5-HT1A receptors .

Management of Depressive Symptoms

Research indicates that Lurasidone is particularly effective in managing depressive symptoms associated with schizophrenia. It not only addresses these symptoms but also alleviates the positive and negative symptoms commonly linked with the condition .

Long-Acting Injectable Formulations

The development of long-acting injectable formulations, such as lurasidone pamoate (LP), has been explored to improve medication adherence in patients requiring long-term treatment. The LP salt, synthesized via ion pair-based salt formation technology, exhibits significantly reduced solubility compared to lurasidone hydrochloride, which may extend its release in the body .

Safety And Hazards

Lurasidone offers a safety advantage when compared with some other atypical antipsychotic agents. Treatment with lurasidone has a decreased risk of metabolic side effects such as hypercholesterolemia, hyperlipidemia, hyperglycemia, and weight gain compared to risperidone, quetiapine, and olanzapine .

Future Directions

Lurasidone is suitable as one of the first-line antipsychotic drugs in the acute phase, and a switching strategy should be considered during the maintenance phase, to balance efficacy and adverse effects and achieve favorable outcomes in the long-term course of schizophrenia .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Lurasidone Opened Imide involves the reaction of Lurasidone with a strong base to form the corresponding carbanion, which then undergoes nucleophilic attack by an electrophilic imide reagent. The resulting intermediate is then subjected to acidic workup to yield the final product.", "Starting Materials": [ "Lurasidone", "Strong Base", "Electrophilic Imide Reagent", "Acid" ], "Reaction": [ "Step 1: Lurasidone is treated with a strong base, such as sodium hydride, in an aprotic solvent, such as dimethylformamide, to form the corresponding carbanion.", "Step 2: The carbanion intermediate is then reacted with an electrophilic imide reagent, such as N-chlorosuccinimide, in the same solvent to form the Lurasidone Opened Imide intermediate.", "Step 3: The intermediate is then subjected to acidic workup, such as treatment with hydrochloric acid, to yield the final product, Lurasidone Opened Imide." ] }

CAS RN

1644295-07-7

Product Name

Lurasidone Opened Imide

Molecular Formula

C28H38N4O3S

Molecular Weight

510.697

IUPAC Name

(1R,2S,3R,4S)-2-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C28H38N4O3S/c33-27(24-18-9-10-19(15-18)25(24)28(34)35)29-16-20-5-1-2-6-21(20)17-31-11-13-32(14-12-31)26-22-7-3-4-8-23(22)36-30-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2,(H,29,33)(H,34,35)/t18-,19+,20+,21+,24+,25-/m1/s1

InChI Key

QEWPJJKHHCTRAZ-NZJLJWDESA-N

SMILES

C1CCC(C(C1)CNC(=O)C2C3CCC(C3)C2C(=O)O)CN4CCN(CC4)C5=NSC6=CC=CC=C65

synonyms

(1S,2R,3S,4R)-3-((((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic Acid; 

Origin of Product

United States

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